molecular formula C21H24ClN3O2 B2379557 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide CAS No. 1147359-04-3

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide

Cat. No. B2379557
CAS RN: 1147359-04-3
M. Wt: 385.89
InChI Key: RLMBGGUMTXIECB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide is a useful research compound. Its molecular formula is C21H24ClN3O2 and its molecular weight is 385.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Potential

A study by Mehta et al. (2019) involved the synthesis of derivatives similar to the compound . These compounds showed significant in vitro antimicrobial activity and were also evaluated for anticancer activities, displaying potential in this field.

ACAT-1 Inhibition for Disease Treatment

Shibuya et al. (2018) discovered a derivative of the compound as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1 Shibuya et al. (2018). This could be beneficial for treating diseases involving ACAT-1 overexpression.

Central Nervous System Agents

Verma et al. (2017) synthesized derivatives of the compound that showed potential as central nervous system agents Verma et al. (2017). These derivatives were evaluated for their anxiolytic and muscle relaxant activities.

Inotropic Activity

The compound's derivatives have been studied for their inotropic effects on the heart Liu et al. (2009). Some of these derivatives showed favorable activities compared to standard drugs.

Antiviral and Antibacterial Properties

Xia et al. (2015) synthesized derivatives containing piperazine, showing inhibitory effects on bacteria and viruses Xia et al. (2015). This suggests potential applications in antiviral and antibacterial treatments.

Receptor Affinity Studies

Compounds related to this chemical were studied for their affinity to serotonin and dopamine receptors, potentially useful for neurological and psychiatric disorders Żmudzki et al. (2015).

Therapeutic Applications in Cardiovascular Diseases

Yoon et al. (1998) identified the compound as a potential potassium-channel opener with cardiovascular therapeutic activities Yoon et al. (1998).

Hypotensive Activity

Mccall et al. (1982) researched derivatives for their hypotensive activity, suggesting a potential application in blood pressure regulation Mccall et al. (1982).

VEGFR-2-TK Inhibition for Anticancer Activity

Hassan et al. (2021) synthesized derivatives with anticancer activity through VEGFR-2-TK inhibition, which could be significant for cancer therapy Hassan et al. (2021).

Biological Screening for Various Therapeutic Uses

Khan et al. (2019) demonstrated that some derivatives have antibacterial, antifungal, and anthelmintic activity, and can be used in latent fingerprint analysis Khan et al. (2019).

Mechanism of Action

Target of Action

The primary targets of this compound are the 5-hydroxytryptamine receptor 2A (5-HT2A) and the Alpha-1A adrenergic receptor . These receptors play crucial roles in neurotransmission, affecting mood, cognition, and the cardiovascular system.

Mode of Action

The compound interacts with its targets by binding to them, which can alter their activity. For instance, it has a high affinity for the 5-HT2A receptor, with a Ki value of 1.94nM . This interaction can lead to changes in the receptor’s function, potentially influencing neurotransmission.

Biochemical Analysis

Biochemical Properties

The compound, 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide, interacts with various enzymes and proteins in biochemical reactions . The nature of these interactions is complex and depends on the specific context of the reaction.

Cellular Effects

This compound has been shown to influence cell function . It can impact cell signaling pathways, gene expression, and cellular metabolism . The exact effects can vary depending on the type of cell and the specific cellular processes involved .

Molecular Mechanism

It is known to interact with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes changes in the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes potential threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . This includes potential targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dihydro-2H-chromen-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O2/c22-16-4-3-5-17(14-16)25-11-9-24(10-12-25)15-21(26)23-19-8-13-27-20-7-2-1-6-18(19)20/h1-7,14,19H,8-13,15H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMBGGUMTXIECB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1NC(=O)CN3CCN(CC3)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.